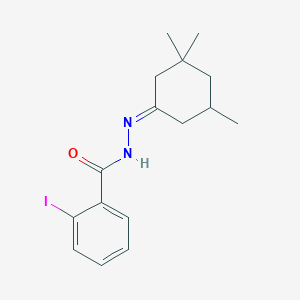
5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMT and has been synthesized using different methods. AMT has been found to have numerous biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
AMT exerts its biological effects through different mechanisms, including inhibition of DNA synthesis and cell proliferation. Studies have shown that AMT inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage, resulting in cell death. AMT has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
AMT has been found to have numerous biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. Studies have shown that AMT inhibits the growth of different cancer cell lines, including breast, lung, and colon cancer cells. AMT has also been found to have antibacterial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMT has several advantages for laboratory experiments, including its easy synthesis and availability. However, AMT has some limitations, including its low solubility in water, which limits its use in aqueous solutions. AMT is also unstable in acidic conditions, which limits its use in experiments that require low pH conditions.
Direcciones Futuras
There are several future directions for research on AMT, including its potential applications in cancer therapy and antibiotic development. Studies could focus on the development of new derivatives of AMT with improved solubility and stability. Further studies could also investigate the mechanism of action of AMT and its potential interactions with other compounds. Additionally, studies could focus on the development of new drug delivery systems for AMT to improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
AMT has been found to have potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that AMT has antitumor activity, making it a promising candidate for cancer therapy. AMT has also been found to have antibacterial activity against different bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-7-3-5-9-13(11)22-16(18)15(20-21-22)17(23)19-12-8-4-6-10-14(12)24-2/h3-10H,18H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZVNOUYRDIHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
![2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(pentafluorophenyl)acetamide](/img/structure/B4840237.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4840239.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840241.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)
![N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4840265.png)

![ethyl 4-cyano-3-methyl-5-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B4840272.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4840283.png)
![5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840290.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4840295.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)
